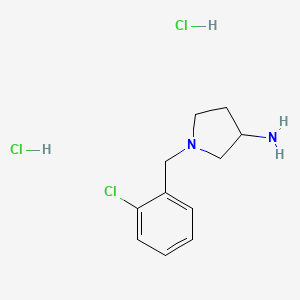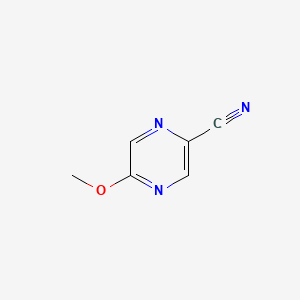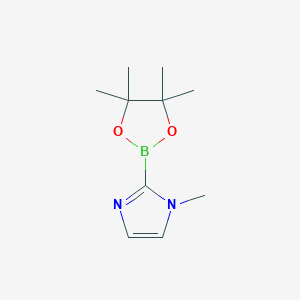
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, also known as TFMPP, is a psychoactive drug that belongs to the benzodiazepine family. It is commonly used in scientific research to study the effects of psychoactive drugs on the brain and behavior. TFMPP has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in the field.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride and its derivatives have been studied extensively in the field of chemistry for synthesis and characterization. Vishwanathan and Gurupadayya (2014) synthesized novel oxadiazole derivatives from benzimidazole, involving the condensation of hydrazide derivative with carboxylic acid derivatives. This led to the formation of various novel compounds characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).
Catalytic and Bioactivity Studies
Compounds based on (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride have been used in various bioactivity studies. For instance, Al-Hakimi et al. (2020) designed and synthesized complexes derived from Schiff base 2-aminomethylbenzimidazole and evaluated their biological activity. The results demonstrated that these complexes exhibit significant antibacterial, antifungal, and antitumor activities, with the Cd (II) complex showing the highest antifungal and antibacterial activities among the tested complexes (Al-Hakimi et al., 2020).
Novel Drug Design and Catalysis
The derivatives of benzimidazole, including (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, are known for their medicinal importance and extensive use in drug design and catalysis. Ajani et al. (2016) synthesized a series of 2-substituted benzimidazole derivatives, which exhibited marked potency as antimicrobial agents, demonstrating the significant role of these compounds in medicinal chemistry and drug design (Ajani et al., 2016).
Molecular Structures and Biological Activity
Kopel et al. (2015) synthesized bis(benzimidazole) and trithiocyanurate complexes and studied their molecular structures. They found that these compounds, particularly when used in combination with trithiocyanuric acid, exhibited potential antimicrobial activity, showcasing their usefulness in the treatment of infections caused by bacteria or yeasts (Kopel et al., 2015).
Eigenschaften
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDYSOJNCQCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)





